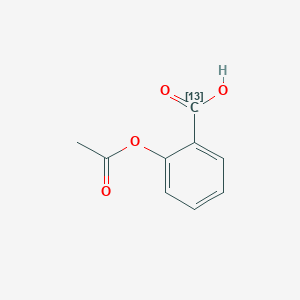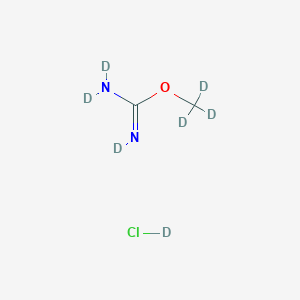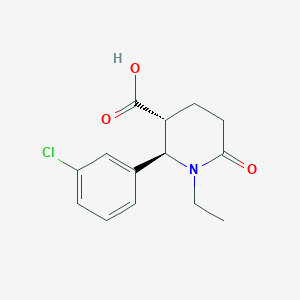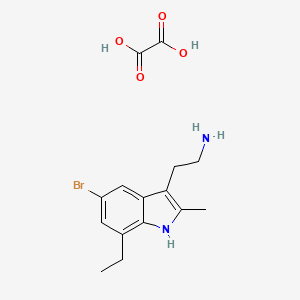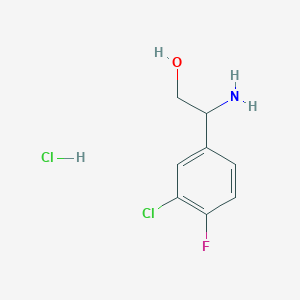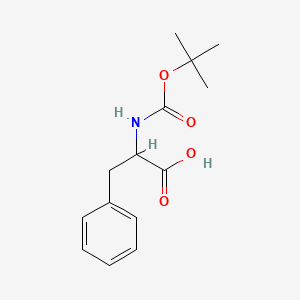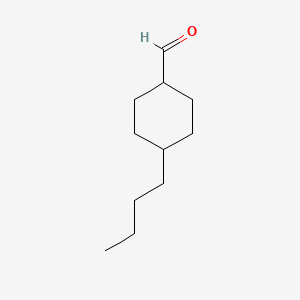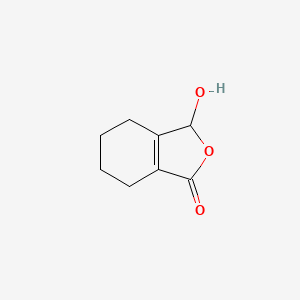
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-
Overview
Description
Synthesis Analysis
There are some studies related to the synthesis of compounds similar to “1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy-”, such as “3-(substituted)-4,5,6,7-tetrahydro-6-(substituted)-1H-pyrazolo [3,4-c]pyridine derivatives” and “tert‐butyl 4,5,6,7‐tetrahydro‐3‐hydroxy pyrazolo[3,4‐c]pyridine‐1‐carboxylate”. These studies involve various analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Occurrence and Environmental Impact of Parabens
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : Parabens, including those structurally related to 1(3H)-Isobenzofuranone derivatives, are primarily used as preservatives in various products. This review focuses on their presence, degradation, and impact on aquatic environments. Despite wastewater treatments effectively reducing parabens, these compounds persist at low concentrations in effluents and surface waters, indicating continuous environmental introduction. The study highlights the need for further research on the toxicity of chlorinated by-products derived from parabens (Haman et al., 2015).
Antioxidant Properties and Synthesis of Isoxazolone Derivatives
Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : This paper discusses the synthesis of isoxazolone derivatives, which exhibit significant biological and medicinal properties. Isoxazolone derivatives are explored for their antioxidant capabilities, providing a foundation for potential applications in pharmaceuticals and therapeutics. The synthesis method reported offers an environmentally friendly and efficient approach to obtaining these compounds, with implications for further research in antioxidant applications (Laroum et al., 2019).
Toxicological Assessment of Common Preservatives
Paraben Esters Review of Recent Studies of Endocrine Toxicity and Human Exposure
: This review consolidates findings on the toxicological aspects of paraben esters, compounds related by function to 1(3H)-Isobenzofuranone derivatives. It covers their endocrine-disrupting effects, absorption, metabolic pathways, and human exposure levels. The review emphasizes the necessity of evaluating the health risks associated with paraben esters, given their widespread use in consumer products (Darbre & Harvey, 2008).
Analytical Methods for Antioxidant Activity Determination
Analytical Methods Used in Determining Antioxidant Activity A Review
: This comprehensive review discusses various tests and methodologies for assessing the antioxidant activity of compounds, potentially including those structurally similar to 1(3H)-Isobenzofuranone. The review outlines the mechanisms, applicability, and advantages of different assays, providing a valuable resource for researchers studying the antioxidant properties of new compounds (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
3-hydroxy-4,5,6,7-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGNSMPKOZXGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224782 | |
| Record name | 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(3H)-Isobenzofuranone, 4,5,6,7-tetrahydro-3-hydroxy- | |
CAS RN |
117436-83-6 | |
| Record name | 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117436-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-3-hydroxy-1(3H)-isobenzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydroisobenzofuran-1(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

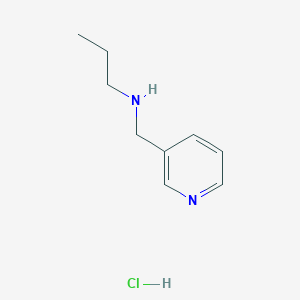
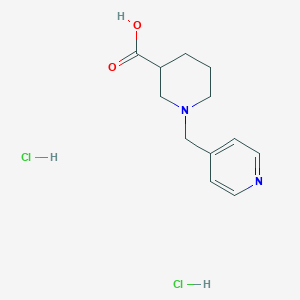
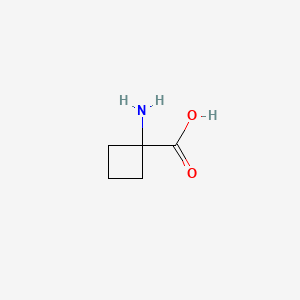
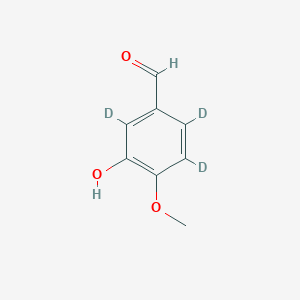
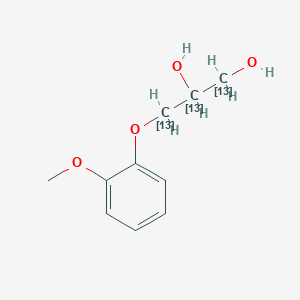
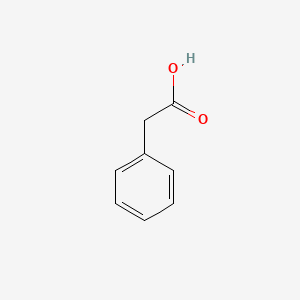
![5H-Dibenzo[b,f]azepine-5-(~13~C,~15~N)carboxamide](/img/structure/B3417935.png)
